
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is an organic compound with the molecular formula C7H10F2O4S This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms and the thiopyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, alter metabolic pathways, or interact with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2-Difluoroacetic acid: Lacks the thiopyran ring and hydroxyl group, making it less complex.
4-Hydroxytetrahydrothiopyran-4-yl acetic acid: Does not contain fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-2-(4-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a thiopyran ring.
Uniqueness
2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is unique due to the combination of the thiopyran ring, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H10F2O3S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(4-hydroxythian-4-yl)acetic acid |
InChI |
InChI=1S/C7H10F2O3S/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) |
InChI 键 |
ZTANTYWMVFQGEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1(C(C(=O)O)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
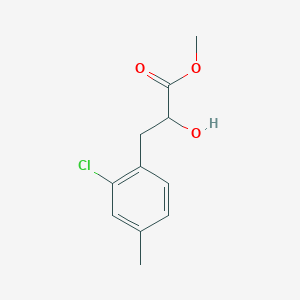
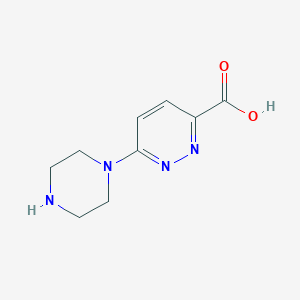
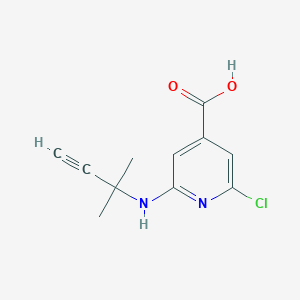
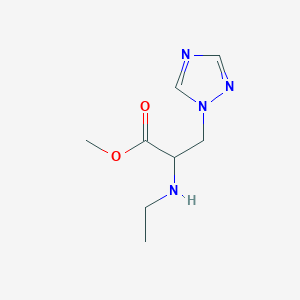

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
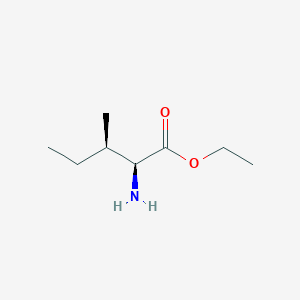
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
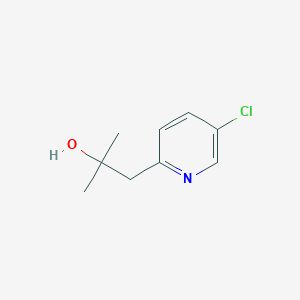
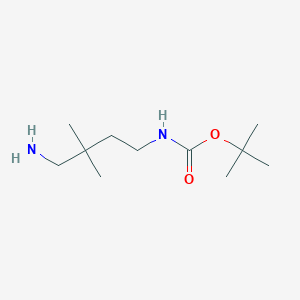
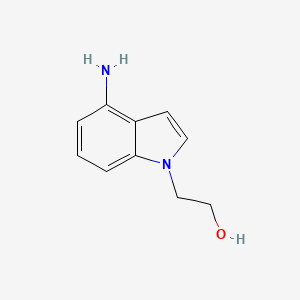
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)
